molecular formula C8H17NO3 B3281456 Isooctyl nitrate CAS No. 73513-43-6

Isooctyl nitrate

Cat. No.: B3281456
CAS No.: 73513-43-6
M. Wt: 175.23 g/mol
InChI Key: PWONZZKXEVZFDV-UHFFFAOYSA-N
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Description

Isooctyl nitrate is a significant organic compound widely used in various fields such as organic synthesis and explosives manufacturing. It is known for its role as a nitrating reagent, oxidizing agent, and esterification reagent. The compound is characterized by its chemical formula (C_8H_{17}NO_3) and is often utilized in the preparation of oxygen-containing explosives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isooctyl nitrate is typically synthesized using nitric acid and isooctyl alcohol as raw materials. The process involves adding isooctyl alcohol to nitric acid and heating the mixture to the reaction temperature. Sulfuric acid is used as a catalyst during the reaction. After the reaction is complete, the mixture is cooled, washed with water, and neutralized with an alkaline solution. The final product, this compound, is extracted through distillation and drying .

Industrial Production Methods: Industrial production of this compound involves a continuous preparation method using a micro-channel reactor. This method ensures high operational safety and reaction selectivity. The process includes mixing nitric acid and sulfuric acid, adding isooctyl alcohol, and allowing the reaction to occur in the micro-channel reactor. The product is then separated, washed, and dried to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Isooctyl nitrate undergoes various chemical reactions, including addition reactions, oxidation reactions, and condensation reactions. For example, it can react with styrene to form phenylpropylnitromethane through a condensation reaction .

Common Reagents and Conditions: Common reagents used in reactions with this compound include nitric acid, sulfuric acid, and various organic compounds. The reactions typically occur under controlled temperature and pressure conditions to ensure safety and efficiency .

Major Products: The major products formed from reactions involving this compound include nitro aromatic compounds and oxygen-containing explosives. For instance, this compound can react with glycerol to form trinitroglycerol, a commonly used explosive .

Mechanism of Action

The mechanism of action of isooctyl nitrate involves its decomposition into nitric oxide, which acts as a vasodilator. This process leads to the relaxation of vascular smooth muscle cells, resulting in the dilation of blood vessels. The compound’s effects are mediated through the nitric oxide-cyclic guanosine monophosphate (cGMP) signaling pathway .

Comparison with Similar Compounds

Isooctyl nitrate stands out due to its specific applications in both the chemical industry and fuel additives, highlighting its versatility and importance in various fields.

Properties

IUPAC Name

6-methylheptyl nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2)6-4-3-5-7-12-9(10)11/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWONZZKXEVZFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCO[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80994276
Record name 6-Methylheptyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73513-43-6
Record name Nitric acid, isooctyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073513436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylheptyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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